
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- is a chemical compound with the molecular formula C10H9Cl2NO. It is characterized by a cyclopropane ring, which is a three-membered carbon ring, and is substituted with a carboxamide group, two chlorine atoms, and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dichloro-3-phenylpropanoic acid with ammonia or an amine under controlled conditions to form the carboxamide. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of biocatalytic transformations has also been explored, where enzymes are employed to facilitate the synthesis of optically active forms of the compound .
化学反応の分析
Types of Reactions
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as amines.
- Substituted derivatives where chlorine atoms are replaced with other functional groups .
科学的研究の応用
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopropane derivatives and carboxamides, such as:
- Cyclopropanecarboxylic acid
- 2,2-dichloro-3-phenylpropanoic acid
- Cyclopropanecarboxamide derivatives with different substituents .
Uniqueness
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- is unique due to its specific stereochemistry and the presence of both dichloro and phenyl substituents on the cyclopropane ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
646995-54-2 |
|---|---|
分子式 |
C10H9Cl2NO |
分子量 |
230.09 g/mol |
IUPAC名 |
(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1 |
InChIキー |
HFJNVUSRKMKBFE-JGVFFNPUSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(Cl)Cl)C(=O)N |
正規SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



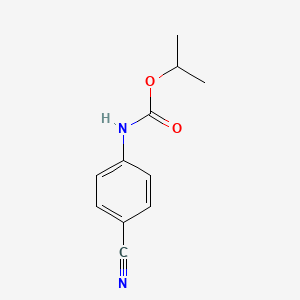
![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
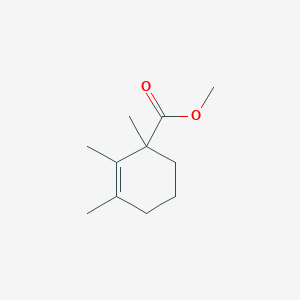

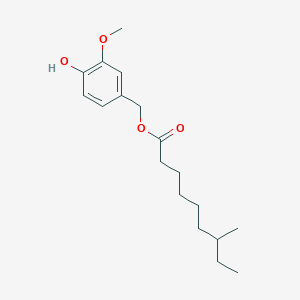
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
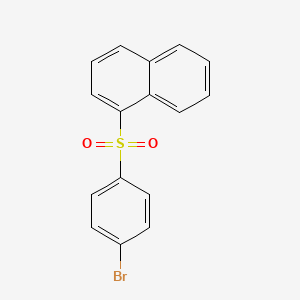
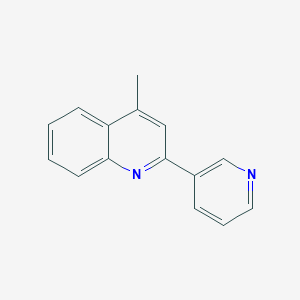
![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)
![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
